Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a benzodioxole moiety, an oxazole ring, and a phosphonate group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the benzodioxole moiety . This is followed by the formation of the oxazole ring through cyclization reactions under specific conditions, such as the use of strong acids or bases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(DIPHENYLMETHYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of structural features, including the benzodioxole, oxazole, and phosphonate groups.
Properties
Molecular Formula |
C26H25N2O6P |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-benzhydryl-N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C26H25N2O6P/c1-30-35(29,31-2)26-25(27-16-18-13-14-21-22(15-18)33-17-32-21)34-24(28-26)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15,23,27H,16-17H2,1-2H3 |
InChI Key |
JBFDEZTZXWCYFC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.